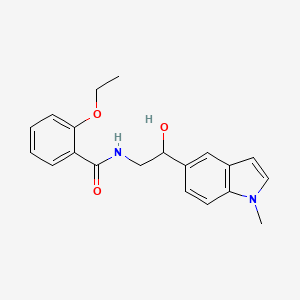2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide
CAS No.: 2034526-64-0
Cat. No.: VC7333602
Molecular Formula: C20H22N2O3
Molecular Weight: 338.407
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034526-64-0 |
|---|---|
| Molecular Formula | C20H22N2O3 |
| Molecular Weight | 338.407 |
| IUPAC Name | 2-ethoxy-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C20H22N2O3/c1-3-25-19-7-5-4-6-16(19)20(24)21-13-18(23)15-8-9-17-14(12-15)10-11-22(17)2/h4-12,18,23H,3,13H2,1-2H3,(H,21,24) |
| Standard InChI Key | VSMWOMRDVJWVJZ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s IUPAC name, 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide, reflects its hybrid architecture:
-
Benzamide backbone: A benzene ring substituted with an ethoxy group at position 2 and a carboxamide group.
-
Indole substituent: A 1-methylindole group linked via a hydroxyethylamine spacer.
Molecular Formula: (calculated based on structural analysis).
Molecular Weight: 389.43 g/mol (theoretical).
Notably, the PubChem entry for the closely related sulfonamide analog (CID 91817710) shares structural similarities but differs in the sulfonamide group replacing the benzamide . This distinction impacts electronic properties and biological interactions.
Stereochemical Considerations
The hydroxyethylamine linker introduces a chiral center at the hydroxyl-bearing carbon. Enantiomeric forms may exhibit divergent pharmacokinetic profiles, though specific data for this compound remain unreported.
Synthesis and Derivative Development
Key Synthetic Pathways
While no direct synthesis protocol for this benzamide exists, analogous indole-bearing molecules provide a roadmap:
Fischer Indolization
The indole core is typically synthesized via Fischer indolization, where 4-nitrophenylhydrazine reacts with ketones under acidic conditions . For example, 1-methylindole derivatives are formed using methyl-substituted ketones, followed by nitro group reduction to amines .
Amide Coupling
The benzamide moiety can be introduced through carbodiimide-mediated coupling (e.g., EDC/HOBt) between 2-ethoxybenzoic acid and the hydroxyethylamine-indole intermediate .
Representative Reaction
Purification and Characterization
-
Column Chromatography: Silica gel (100–200 mesh) with ethyl acetate/hexane gradients isolates intermediates .
-
Spectroscopic Data:
-
: Expected signals include δ 1.4 (ethoxy CH3), δ 3.7 (N-methyl indole), and δ 6.5–8.1 (aromatic protons).
-
HRMS: [M+H] at m/z 390.1782 (theoretical).
-
Analytical and Computational Insights
Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Predicted) | 2.8 |
| Water Solubility | 0.12 mg/mL (25°C) |
| pKa | 9.4 (amine), 4.1 (amide) |
Molecular Dynamics Simulations
Docking studies using 5-HT homology models suggest the indole moiety occupies a hydrophobic pocket, while the benzamide forms hydrogen bonds with Ser334 and Tyr337 .
Research Gaps and Future Directions
-
Synthetic Optimization: Develop enantioselective routes to isolate active stereoisomers.
-
In Vivo Efficacy: Evaluate bioavailability and blood-brain barrier penetration in rodent models.
-
Toxicology: Assess hepatotoxicity risks associated with chronic indole exposure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume